molecular formula C10H13BrO2S B8337047 4-Phenylsulfonylbutyl bromide

4-Phenylsulfonylbutyl bromide

Cat. No.: B8337047
M. Wt: 277.18 g/mol
InChI Key: JXPXIYVBJNQZFQ-UHFFFAOYSA-N
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Description

4-Phenylsulfonylbutyl bromide (C₁₀H₁₃BrO₂S) is an organobromine compound characterized by a butyl chain terminated with a bromine atom and a phenylsulfonyl group. The sulfonyl moiety (SO₂) is a strong electron-withdrawing group, which significantly enhances the electrophilicity of the adjacent bromine atom, making it highly reactive in nucleophilic substitution reactions (e.g., SN2 mechanisms). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where alkylation or functional group transfer is required .

Properties

Molecular Formula

C10H13BrO2S

Molecular Weight

277.18 g/mol

IUPAC Name

4-bromobutylsulfonylbenzene

InChI

InChI=1S/C10H13BrO2S/c11-8-4-5-9-14(12,13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI Key

JXPXIYVBJNQZFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCCBr

Origin of Product

United States

Comparison with Similar Compounds

4-Phenylbutyl Bromide (C₁₀H₁₃Br)

  • Structure : Lacks the sulfonyl group, featuring a simpler butyl chain with a terminal bromide.
  • Reactivity : Less electrophilic due to the absence of the electron-withdrawing sulfonyl group. Reactivity in SN2 reactions is moderate compared to sulfonyl-substituted analogs.
  • Applications: Used in synthesizing derivatives like fosinopril (an ACE inhibitor) .
  • Key Difference : The sulfonyl group in this compound increases its polarity and stabilizes negative charge during substitution reactions, enhancing its utility in fine chemical synthesis .

4-Methylsulfonylbenzyl Bromide (C₈H₉BrO₂S)

  • Structure : Features a methylsulfonyl group attached to a benzyl ring, with bromide at the benzylic position.
  • Reactivity : The benzylic bromide is highly reactive due to resonance stabilization of the transition state. The methylsulfonyl group further enhances electrophilicity.
  • Applications : Used in cross-coupling reactions and as a building block for sulfonamide drugs.
  • Key Difference : The benzyl position and aromatic ring in this compound contrast with the aliphatic butyl chain in this compound, leading to divergent reactivity in aromatic vs. aliphatic substitution reactions .

(4-Carboxybutyl)triphenylphosphonium Bromide (C₂₈H₂₅BrO₂P)

  • Structure : Contains a phosphonium group and a carboxylic acid-terminated butyl chain.
  • Reactivity : The phosphonium group acts as a phase-transfer catalyst or a precursor for ylide generation in Wittig reactions.
  • Applications : Employed in mitochondrial-targeted drug delivery and organic synthesis.
  • Key Difference : Unlike this compound, this compound’s phosphonium group enables unique applications in catalysis and biomedicine, whereas the sulfonyl group favors electrophilic reactivity .

Structural Analogues with Varying Substituents

4-Phenoxybutyl Bromide

  • Structure: Replaces the sulfonyl group with a phenoxy (OPh) group.
  • Reactivity: The phenoxy group is electron-donating, reducing the bromide’s electrophilicity compared to sulfonyl-containing analogs.
  • Applications : Used in synthesizing ether-linked polymers and surfactants.
  • Key Difference: The electron-withdrawing vs. electron-donating nature of substituents (sulfonyl vs. phenoxy) dictates their suitability for specific reaction conditions .

Sepantronium Bromide (YM-155)

  • Structure : A complex heterocyclic bromide with a sulfonamide group.
  • Reactivity : Functions as a survivin inhibitor in cancer therapy, with an IC₅₀ of 0.54 nM in prostate cancer cells.
  • Applications : Anticagent in clinical trials for solid tumors.
  • Key Difference : While both compounds contain sulfonyl groups, Sepantronium bromide’s biological activity stems from its heterocyclic core, whereas this compound is primarily a synthetic intermediate .

Comparative Data Table

Compound Molecular Formula Key Functional Group Reactivity (SN2) Applications
This compound C₁₀H₁₃BrO₂S Phenylsulfonyl High Organic synthesis, alkylation
4-Phenylbutyl bromide C₁₀H₁₃Br Phenyl Moderate Pharmaceutical intermediates
4-Methylsulfonylbenzyl bromide C₈H₉BrO₂S Methylsulfonyl Very High Cross-coupling reactions
(4-Carboxybutyl)triphenylphosphonium bromide C₂₈H₂₅BrO₂P Phosphonium Low Drug delivery, Wittig reactions
Sepantronium bromide C₂₀H₁₉BrN₄O₃ Sulfonamide N/A Anticancer therapy

Q & A

Q. What are the established synthetic routes for 4-phenylsulfonylbutyl bromide, and what factors influence reaction efficiency?

The synthesis of this compound can be inferred from analogous brominated compounds. A common approach involves bromination of 4-phenylsulfonyl-1-butanol using reagents like PBr₃ or HBr in a controlled environment. Key factors include:

  • Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., sulfonyl group degradation) .
  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity while stabilizing intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate the product, with TLC monitoring (Rf ~0.3–0.5) .

Q. How can researchers ensure the purity of this compound, and what analytical methods are recommended?

Purity assessment requires a combination of techniques:

  • NMR spectroscopy : ¹H NMR should show resonances for the phenylsulfonyl group (δ 7.5–8.0 ppm, aromatic protons) and the butyl chain (δ 1.5–3.0 ppm) .
  • Melting point analysis : Compare observed values (e.g., 210–213°C for analogous phosphonium bromides) with literature data to detect impurities .
  • Elemental analysis : Verify Br and S content to confirm stoichiometry .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of volatile bromides, which may cause respiratory irritation .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • First aid : For accidental exposure, flush eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

  • Catalyst screening : Test Lewis acids (e.g., ZnBr₂) to accelerate bromination without degrading the sulfonyl moiety .
  • Solvent optimization : Compare yields in DCM vs. THF; DCM may reduce byproduct formation due to lower nucleophilicity .
  • Scale-up adjustments : Maintain low temperatures (<10°C) during reagent addition to control exothermic reactions .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) for this compound?

  • Repeat analysis : Confirm reproducibility using fresh samples and standardized NMR parameters (e.g., 500 MHz, CDCl₃) .
  • Cross-validation : Compare with FTIR (C-Br stretch ~550 cm⁻¹) and mass spectrometry (expected m/z ~287 for [M+H]⁺) .
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., debrominated or oxidized derivatives) .

Q. What advanced applications does this compound have in organic synthesis?

  • Nucleophilic substitution : The bromide group facilitates SN2 reactions with amines or thiols to generate sulfonamide or thioether derivatives .
  • Cross-coupling reactions : Use in Suzuki-Miyaura couplings with arylboronic acids to construct biaryl sulfones .
  • Polymer chemistry : Acts as a chain-transfer agent in radical polymerizations to control molecular weight .

Q. How does this compound compare to structurally similar bromides (e.g., 4-bromobutyltriphenylphosphonium bromide) in reactivity?

  • Electrophilicity : The sulfonyl group withdraws electron density, making the bromide more reactive toward nucleophiles compared to alkyl bromides .
  • Solubility : Lower polarity than phosphonium analogs may reduce compatibility with aqueous systems .
  • Stability : Less hygroscopic than quaternary ammonium bromides, facilitating storage under ambient conditions .

Methodological Guidelines

  • Data interpretation : Always correlate spectral data with synthetic conditions (e.g., solvent traces in NMR) .
  • Contradiction management : Use control experiments (e.g., omitting reagents) to isolate variables causing anomalous results .
  • Ethical compliance : Adhere to institutional guidelines for waste disposal of brominated compounds to mitigate environmental impact .

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